5-Fluoro-2-(2-methoxyethoxy)benzamide
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Overview
Description
5-Fluoro-2-(2-methoxyethoxy)benzamide: is an organic compound with the molecular formula C10H12FNO3 It is characterized by the presence of a fluorine atom at the 5th position and a methoxyethoxy group at the 2nd position on the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(2-methoxyethoxy)benzamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.
Amidation: The final step involves the conversion of the intermediate product to the benzamide through an amidation reaction, using an appropriate amine and coupling reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Fluoro-2-(2-methoxyethoxy)benzamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted benzamides, thiobenzamides.
Scientific Research Applications
Chemistry: 5-Fluoro-2-(2-methoxyethoxy)benzamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its biological activity and potential therapeutic uses.
Medicine: The compound is investigated for its potential pharmacological properties, including its ability to act as a ligand for specific receptors or enzymes, which could lead to the development of new drugs.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(2-methoxyethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxyethoxy group play crucial roles in modulating the compound’s binding affinity and specificity. These interactions can lead to the activation or inhibition of biological pathways, resulting in various physiological effects.
Comparison with Similar Compounds
5-Fluoro-2-methoxybenzamide: Lacks the ethoxy group, which may result in different chemical and biological properties.
2-(2-Methoxyethoxy)benzamide:
5-Fluoro-2-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxyethoxy group, leading to variations in its chemical behavior.
Uniqueness: 5-Fluoro-2-(2-methoxyethoxy)benzamide is unique due to the presence of both the fluorine atom and the methoxyethoxy group, which confer distinct chemical properties and potential applications. These structural features enhance its reactivity and specificity in various chemical and biological contexts.
Properties
IUPAC Name |
5-fluoro-2-(2-methoxyethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-14-4-5-15-9-3-2-7(11)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOMKGXJGPTFDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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